molecular formula C7H7Br2NO2S B13304111 (3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

Cat. No.: B13304111
M. Wt: 329.01 g/mol
InChI Key: AMOYURHHATXQIJ-BYPYZUCNSA-N
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Description

(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid is an organic compound featuring a thiophene ring substituted with two bromine atoms and an amino acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a brominating agent . The reaction is carried out in an aqueous medium, providing a high yield of the desired dibrominated product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination and subsequent amino acid coupling can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The bromine atoms and the amino acid side chain play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid is unique due to its specific substitution pattern and the presence of an amino acid side chain, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid, with CAS number 1336554-62-1, is a compound that has garnered attention due to its potential biological activities. This article explores its properties, biological activities, and relevant research findings.

The molecular formula of this compound is C7_7H7_7Br2_2NO2_2S, with a molecular weight of 329.01 g/mol. The compound features a thiophene ring substituted with two bromine atoms, which may influence its biological activity.

PropertyValue
Molecular FormulaC7_7H7_7Br2_2NO2_2S
Molecular Weight329.01 g/mol
CAS Number1336554-62-1

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its potential as an antitumor agent and its interactions with neurotransmitter systems.

Antitumor Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, studies on dibromothiophene derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways.

Neurotransmitter Modulation

The compound's structural features suggest potential interactions with neurotransmitter receptors. Specifically, it may act as an antagonist or modulator at glutamate receptors, which are crucial in neurobiology and are implicated in various neurological disorders.

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study investigating the cytotoxic effects of dibromothiophene derivatives found that certain compounds led to a significant reduction in cell viability in human cancer cell lines (e.g., HeLa and MCF-7). The study highlighted the importance of substituent groups on the thiophene ring in enhancing biological activity. The specific role of the dibromine substitution in this compound remains to be fully elucidated but suggests a promising avenue for further research .
  • Neuropharmacological Studies :
    • In neuropharmacological assessments, compounds similar to this compound have shown potential as modulators of excitatory neurotransmission. These studies indicate that such compounds could be beneficial in treating conditions like epilepsy or neurodegenerative diseases by modulating glutamate receptor activity .

Properties

Molecular Formula

C7H7Br2NO2S

Molecular Weight

329.01 g/mol

IUPAC Name

(3S)-3-amino-3-(4,5-dibromothiophen-2-yl)propanoic acid

InChI

InChI=1S/C7H7Br2NO2S/c8-3-1-5(13-7(3)9)4(10)2-6(11)12/h1,4H,2,10H2,(H,11,12)/t4-/m0/s1

InChI Key

AMOYURHHATXQIJ-BYPYZUCNSA-N

Isomeric SMILES

C1=C(SC(=C1Br)Br)[C@H](CC(=O)O)N

Canonical SMILES

C1=C(SC(=C1Br)Br)C(CC(=O)O)N

Origin of Product

United States

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